Methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate
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Overview
Description
Methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate can be synthesized through the reduction of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid using specific reducing enzymes. The reaction typically requires the presence of NADPH as a cofactor and is carried out under controlled pH conditions, usually between pH 5 and 7 .
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic reduction processes, scaled up to meet production demands. The use of bioreactors and optimized reaction conditions ensures efficient conversion and high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate undergoes various chemical reactions, including reduction, hydrolysis, and substitution. The compound is particularly known for its reduction reactions, where it is converted into different derivatives depending on the reducing agents and conditions used .
Common Reagents and Conditions
Reduction: NADPH and specific reducing enzymes such as HOPDA reducing enzyme III.
Hydrolysis: Water and acidic or basic catalysts.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Reduction: 2-methoxy-6-oxo-6-phenylhexa-2-enoic acid methyl ester.
Hydrolysis: Benzoic acid and 2-hydroxy-2,4-pentadienoic acid.
Scientific Research Applications
Methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate involves its interaction with specific enzymes that catalyze its reduction and hydrolysis. The compound undergoes keto-enol tautomerization, followed by nucleophilic attack by the enzyme’s active site residues, leading to the formation of intermediate products . The final products are released after further enzymatic reactions, regenerating the free enzyme .
Comparison with Similar Compounds
Methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate can be compared with similar compounds such as:
2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: The parent compound from which it is derived.
Methyl benzoylformate: Another aromatic ester with similar reactivity.
2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate: A closely related compound with similar chemical properties.
The uniqueness of this compound lies in its specific enzymatic reduction pathway and the resulting methyl ester form, which exhibits distinct chemical behavior and applications .
Properties
CAS No. |
104514-15-0 |
---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate |
InChI |
InChI=1S/C14H14O4/c1-17-13(14(16)18-2)10-6-9-12(15)11-7-4-3-5-8-11/h3-10H,1-2H3 |
InChI Key |
QUNLTSNVNDGBAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CC=CC(=O)C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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